Cas no 258338-58-8 (N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide)

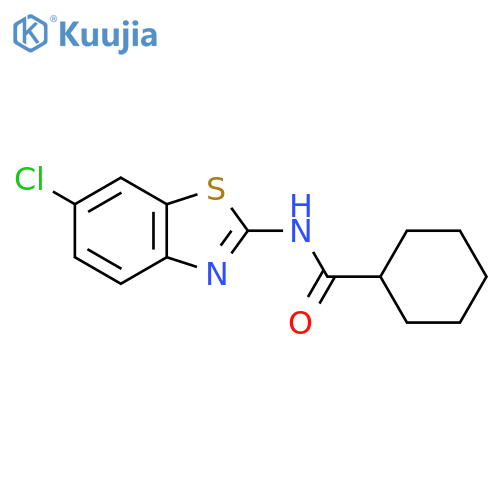

258338-58-8 structure

商品名:N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide 化学的及び物理的性質

名前と識別子

-

- N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

- HMS1415K16

- AKOS000934149

- N-(6-chlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide

- Oprea1_632776

- F0327-0050

- AN-652/11844319

- CHEMBL1869120

- 258338-58-8

- IDI1_009159

- MLS-0454438.0001

- IFLab1_001292

-

- インチ: 1S/C14H15ClN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18)

- InChIKey: BCLMENCYPRHQAM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)SC(=N2)NC(C1CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 294.0593620g/mol

- どういたいしつりょう: 294.0593620g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0327-0050-40mg |

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

258338-58-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0327-0050-100mg |

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

258338-58-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0327-0050-5mg |

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

258338-58-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0327-0050-5μmol |

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

258338-58-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0327-0050-20mg |

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

258338-58-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0327-0050-15mg |

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

258338-58-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0327-0050-2mg |

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

258338-58-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0327-0050-2μmol |

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

258338-58-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0327-0050-10mg |

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

258338-58-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0327-0050-50mg |

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

258338-58-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

258338-58-8 (N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量